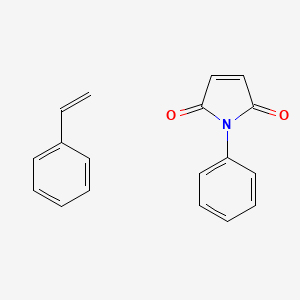
1H-Pyrrole-2,5-dione, 1-phenyl-, polymer with ethenylbenzene
概述
描述
Styrene N-phenylmaleimide is a copolymer formed by the polymerization of styrene and N-phenylmaleimide. This compound is known for its remarkable thermal resistance properties due to the presence of a five-membered ring and N-aryl substituted structure in N-phenylmaleimide . The copolymerization of styrene with N-phenylmaleimide enhances the structural stiffness and stability of the resulting material .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 1H-Pyrrole-2,5-dione, 1-phenyl-, polymer with ethenylbenzene copolymer involves the following steps :
Synthesis of N-phenylmaleimide: Aniline is gradually added to a heat-treated maleic anhydride mixture, followed by reflux dehydration, layering, alkali neutralization, and washing to obtain N-phenylmaleimide.
Copolymerization: Styrene is directly added to the N-phenylmaleimide, and an initiator along with an organic solvent is gradually introduced to obtain the high molecular weight this compound copolymer.
Industrial Production Methods
In industrial settings, the copolymerization of styrene and N-phenylmaleimide can be carried out using a rare earth catalyst system in a solvent at temperatures ranging from 40-60°C for 4-6 hours . The reaction is stopped using an ethanol solution containing hydrochloric acid, and the copolymer is precipitated, filtered, and dried to obtain the final product .
化学反应分析
Types of Reactions
Styrene N-phenylmaleimide undergoes various chemical reactions, including:
Copolymerization: It can copolymerize with other vinyl monomers such as butadiene, isobutene, and vinyl ether.
Free Radical Polymerization: It can also copolymerize with electron-accepting monomers like methyl methacrylate and methyl acrylate through free radical polymerization.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include copolymers with improved thermal resistance and structural stability .
科学研究应用
Styrene N-phenylmaleimide has a wide range of scientific research applications, including:
作用机制
The mechanism by which 1H-Pyrrole-2,5-dione, 1-phenyl-, polymer with ethenylbenzene exerts its effects involves the copolymerization of styrene and N-phenylmaleimide, resulting in a material with enhanced thermal resistance and structural stability . The presence of the five-membered ring and N-aryl substituted structure in N-phenylmaleimide contributes to the high glass transition temperature and excellent heat resistance of the copolymer .
相似化合物的比较
Similar Compounds
N-phenylmaleimide: Similar in structure but lacks the copolymerization with styrene.
Maleic anhydride: Another compound used in copolymerization reactions but with different properties.
Methyl methacrylate: Often used in free radical polymerization with N-phenylmaleimide.
Uniqueness
Styrene N-phenylmaleimide is unique due to its combination of styrene and N-phenylmaleimide, resulting in a copolymer with superior thermal resistance and structural stability compared to other similar compounds .
属性
CAS 编号 |
26316-43-8 |
|---|---|
分子式 |
C18H15NO2 |
分子量 |
277.3 g/mol |
IUPAC 名称 |
1-phenylpyrrole-2,5-dione;styrene |
InChI |
InChI=1S/C10H7NO2.C8H8/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-2-8-6-4-3-5-7-8/h1-7H;2-7H,1H2 |
InChI 键 |
QDOXQIRWYQMOKT-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=CC=C1.C1=CC=C(C=C1)N2C(=O)C=CC2=O |
相关CAS编号 |
26316-43-8 115794-14-4 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

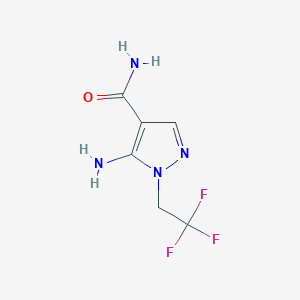
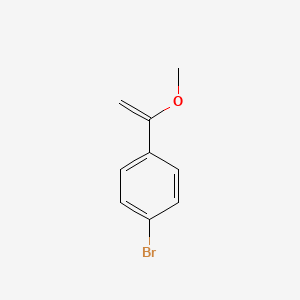
![1-[(2-Benzothienylcarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B8659551.png)

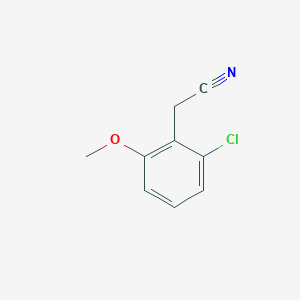
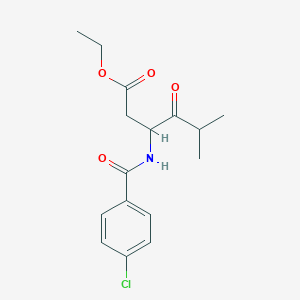
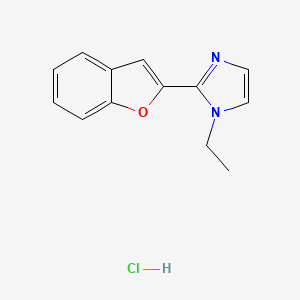
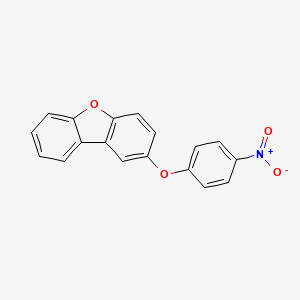
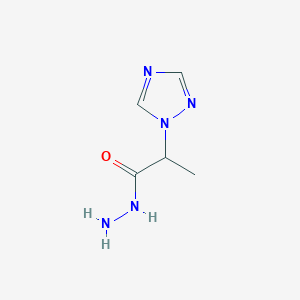
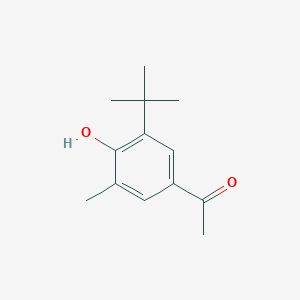
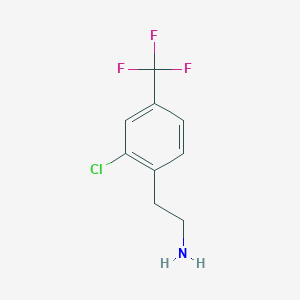
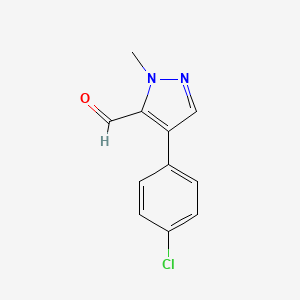
![1-Methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylic acid](/img/structure/B8659635.png)
![5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride](/img/structure/B8659640.png)
